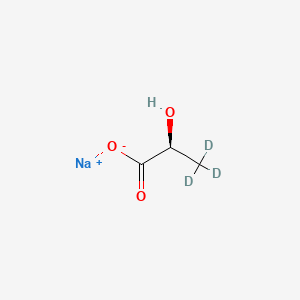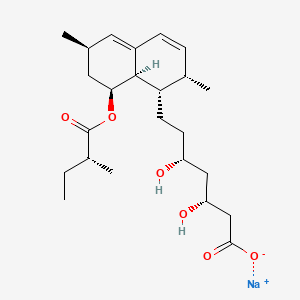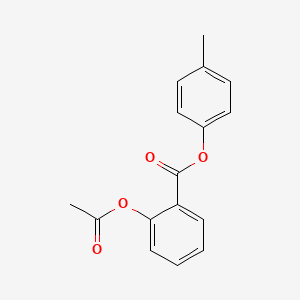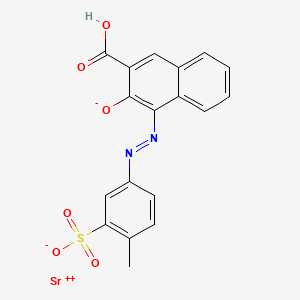
L-Lactic Acid-d3 Sodium Salt
Descripción general
Descripción
L-Lactic Acid-d3 Sodium Salt, also known as Sodium (S)-2-hydroxypropanoate-d3, is a sodium salt of racemic or inactive lactic acid . It is a hygroscopic agent used intravenously as a systemic and urinary alkalizer . Upon metabolism, sodium lactate is converted to bicarbonate, thereby increasing plasma bicarbonate, which facilitates removal of hydrogen ion and lactate from the bloodstream and leads to raised blood pH .
Molecular Structure Analysis
The molecular formula of L-Lactic Acid-d3 Sodium Salt is C3H5NaO3 . The compound has a molecular weight of 115.08 g/mol . The InChI representation of the compound is InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1D3; .
Physical And Chemical Properties Analysis
L-Lactic Acid-d3 Sodium Salt has a molecular weight of 115.08 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 115.03246854 g/mol . The topological polar surface area of the compound is 60.4 Ų .
Aplicaciones Científicas De Investigación
Cellular Metabolism Research
L-Lactic Acid-d3 Sodium Salt is a valuable molecule for research in cellular metabolism . It exhibits efficient conversion for energy production, potentially surpassing glucose uptake in certain instances . It utilizes fatty acids as an alternative fuel source and stimulates mitochondria for enhanced ATP production , indicating a role in optimizing cellular energy efficiency.
Neuroprotection Research
Research suggests that L-Lactic Acid-d3 Sodium Salt has neuroprotective capabilities . It safeguards neuronal cells from high-fat diet-induced death and addresses potential links to obesity-related neurodegenerative issues .
Antimicrobial Research
L-Lactic Acid-d3 Sodium Salt has potent antimicrobial activity . It creates an acidic environment that inhibits harmful bacterial growth , making it useful in antimicrobial research.
Nutritional Science Research
In the field of nutritional science, L-Lactic Acid-d3 Sodium Salt is used to understand various physiological processes, including energy metabolism through the Cori cycle .
Chiral Building Block
L-Lactic Acid-d3 Sodium Salt is used as a chiral building block to prepare chiral pyrrolidine intermediate . This intermediate is further used to synthesize chiral pyrrolidinium ionic liquids .
Synthesis of Sn-Containing Silicate Catalysts
L-Lactic Acid-d3 Sodium Salt is used as a crystallizing agent in the synthesis of Sn-containing silicate catalysts .
Mecanismo De Acción
Target of Action
L-Lactic Acid-d3 Sodium Salt, also known as Sodium L-lactate-3,3,3-d3, primarily targets the metabolic pathways in cells . It plays a significant role in energy metabolism, contributing to pH regulation and acid-base equilibrium .
Mode of Action
Sodium L-lactate-3,3,3-d3 interacts with its targets by participating in various biochemical processes. It exhibits efficient conversion for energy production, potentially surpassing glucose uptake in certain instances, utilizing fatty acids as an alternative fuel source, and stimulating mitochondria for enhanced ATP production . This indicates a role in optimizing cellular energy efficiency .
Biochemical Pathways
Sodium L-lactate-3,3,3-d3 is involved in the Cori cycle, a metabolic pathway that regulates the conversion of lactate produced by anaerobic glycolysis in the muscles into glucose in the liver . This compound also affects the T cell migration and effector functions, indicating its role in the immune response .
Pharmacokinetics
It’s known that lactate ions are metabolized ultimately to carbon dioxide and water , which suggests that it follows the general ADME (Absorption, Distribution, Metabolism, and Excretion) properties of small molecules.
Result of Action
The action of Sodium L-lactate-3,3,3-d3 results in a variety of cellular effects. It inhibits T cell motility by interfering with glycolysis that is required for T cells to migrate . It also causes T cells to produce higher amounts of the proinflammatory cytokine IL-17 . Moreover, it triggers loss of cytolytic activity .
Action Environment
The action of Sodium L-lactate-3,3,3-d3 is influenced by the environmental factors. For instance, it extends to antimicrobial action by creating an acidic environment that inhibits harmful bacterial growth . The compound’s action, efficacy, and stability can be influenced by the pH of the environment, as lactate exists in different forms depending on the pH .
Safety and Hazards
While specific safety and hazard information for L-Lactic Acid-d3 Sodium Salt is not available, general precautions for handling similar compounds include ensuring adequate ventilation, wearing personal protective equipment, avoiding contact with eyes, skin, and clothing, and avoiding ingestion and inhalation .
Propiedades
IUPAC Name |
sodium;(2S)-3,3,3-trideuterio-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSFWBMYFKHRBD-QQAVFRBQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Lactic Acid-d3 Sodium Salt | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol](/img/structure/B590152.png)

![Spiro[1,3,5-oxadiazine-2,2'-bicyclo[2.2.1]heptane]](/img/structure/B590155.png)




